PF-06751979

Overview

Description

PF-06751979 is a selective inhibitor of the beta-site amyloid precursor protein cleaving enzyme-1. This enzyme is a key aspartyl protease involved in the generation of amyloid-beta peptides, which are thought to be critical for the cerebral degeneration observed in Alzheimer’s disease .

Preparation Methods

The synthesis of PF-06751979 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are documented in the supporting information for the design and synthesis of this clinical candidate . Industrial production methods typically involve scaling up these laboratory procedures while ensuring consistency, purity, and safety.

Chemical Reactions Analysis

PF-06751979 undergoes various chemical reactions, including binding to its target enzyme. The compound shows high selectivity for beta-site amyloid precursor protein cleaving enzyme-1 over beta-site amyloid precursor protein cleaving enzyme-2 . Common reagents and conditions used in these reactions include specific inhibitors and controlled environments to maintain the stability and activity of the compound. The major products formed from these reactions are typically the inhibited forms of the target enzymes.

Scientific Research Applications

PF-06751979 has significant applications in scientific research, particularly in the study of Alzheimer’s disease. It has been used in various clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics . The compound has shown promise in reducing the levels of amyloid-beta peptides in the cerebrospinal fluid and plasma of subjects, making it a potential therapeutic agent for Alzheimer’s disease . Additionally, this compound is used in research to understand the mechanisms of amyloid-beta peptide generation and its role in neurodegenerative diseases.

Mechanism of Action

PF-06751979 exerts its effects by inhibiting the beta-site amyloid precursor protein cleaving enzyme-1. This inhibition prevents the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-beta peptides . The molecular targets of this compound include the active site of beta-site amyloid precursor protein cleaving enzyme-1, and the pathways involved are those related to amyloid precursor protein processing and amyloid-beta peptide generation.

Comparison with Similar Compounds

PF-06751979 is unique in its high selectivity for beta-site amyloid precursor protein cleaving enzyme-1 over beta-site amyloid precursor protein cleaving enzyme-2 . Similar compounds include other beta-site amyloid precursor protein cleaving enzyme-1 inhibitors that have been developed for the treatment of Alzheimer’s disease. These include compounds such as verubecestat and lanabecestat, which also target the beta-site amyloid precursor protein cleaving enzyme-1 but may differ in their selectivity, potency, and safety profiles .

Biological Activity

PF-06751979 is a selective inhibitor of the beta-site amyloid precursor protein cleaving enzyme-1 (BACE1), which plays a crucial role in the production of amyloid-β (Aβ) peptides. These peptides are implicated in the pathogenesis of Alzheimer's disease (AD). The compound has been developed by Pfizer and is currently undergoing clinical evaluation for its potential therapeutic effects in AD.

BACE1 is an aspartyl protease responsible for cleaving amyloid precursor protein (APP), leading to the formation of Aβ peptides. Inhibition of BACE1 by this compound aims to reduce the levels of these neurotoxic peptides, thereby potentially slowing the progression of Alzheimer's disease. The compound has demonstrated significant selectivity for BACE1 over BACE2 and other related proteases, making it a promising candidate for AD treatment.

Phase I Clinical Trials

Two key Phase I studies (NCT02509117 and NCT02793232) assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adults. The studies involved single-ascending doses up to 540 mg and multiple doses up to 275 mg once daily.

Key Findings from Phase I Studies:

- Safety and Tolerability : this compound was well tolerated across all doses, with most adverse events being mild to moderate in severity.

- Pharmacokinetics : Consistent PK parameters were observed across various dosing regimens, with no significant food effects noted.

- Pharmacodynamics : Significant reductions in cerebrospinal fluid (CSF) and plasma levels of Aβ peptides were observed. Notably, a 92% reduction in CSF Aβ1–40 and a 93% reduction in Aβ1–42 were recorded at the highest dose (275 mg QD) after 14 days of treatment.

Table 1: Summary of Pharmacodynamic Results

| Dose (mg QD) | Aβ1–40 Reduction (%) | Aβ1–42 Reduction (%) |

|---|---|---|

| 50 | 55 | 60 |

| 125 | 75 | 80 |

| 275 | 92 | 93 |

Drug Interaction Studies

A separate drug interaction study indicated that multiple doses of this compound did not significantly affect the pharmacokinetics of midazolam, a model substrate for CYP3A activity, suggesting minimal drug-drug interaction potential.

In Vivo Efficacy

Animal studies have shown that this compound effectively reduces Aβ levels in both brain tissue and CSF following subcutaneous administration. This reduction supports its mechanism as a BACE1 inhibitor and highlights its potential efficacy in treating AD.

Long-Term Toxicology Studies

Long-term studies conducted in mice and dogs did not reveal any significant toxicity or adverse effects related to pigmentation changes, further supporting the safety profile of this compound.

Properties

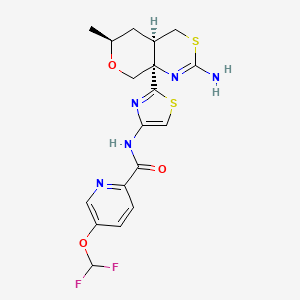

IUPAC Name |

N-[2-[(4aR,6S,8aR)-2-amino-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-8a-yl]-1,3-thiazol-4-yl]-5-(difluoromethoxy)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N5O3S2/c1-9-4-10-6-30-17(21)25-18(10,8-27-9)15-24-13(7-29-15)23-14(26)12-3-2-11(5-22-12)28-16(19)20/h2-3,5,7,9-10,16H,4,6,8H2,1H3,(H2,21,25)(H,23,26)/t9-,10-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZUHACSRMOLLV-RAALSFIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CSC(=NC2(CO1)C3=NC(=CS3)NC(=O)C4=NC=C(C=C4)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2CSC(=N[C@]2(CO1)C3=NC(=CS3)NC(=O)C4=NC=C(C=C4)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818339-66-0 | |

| Record name | PF-06751979 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818339660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06751979 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06751979 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y0Y126GUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.